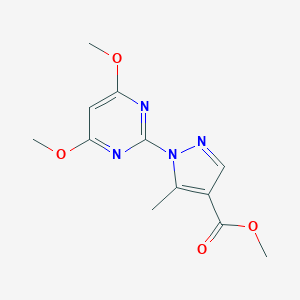

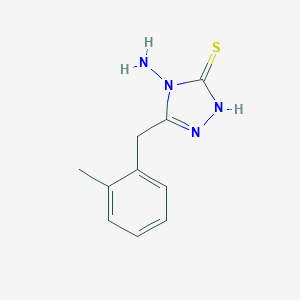

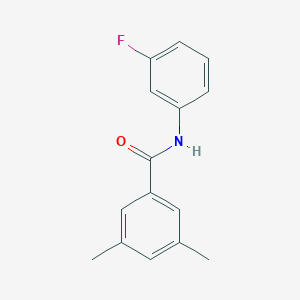

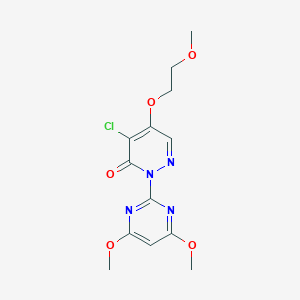

methyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MPDC, is a synthetic compound that is widely used in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Mechanism of Action

The mechanism of action of methyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in serum and tissues, which are elevated in various inflammatory diseases. This compound has also been found to reduce the expression of genes involved in cell proliferation and survival, such as cyclin D1, Bcl-2, and survivin, and to increase the expression of genes involved in apoptosis, such as caspase-3 and -9. Moreover, this compound has been found to reduce the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

Methyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized in large quantities. It has been extensively studied for its biological activities and has been found to have various effects on inflammation, tumor growth, and angiogenesis. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. Moreover, its mechanism of action is not fully elucidated, and further studies are needed to explore its potential therapeutic applications.

Future Directions

Methyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has several potential future directions for scientific research. It can be further studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects in various animal models and human clinical trials. Moreover, its mechanism of action can be further elucidated by exploring its interaction with various signaling pathways and proteins involved in inflammation, tumor growth, and angiogenesis. Furthermore, its potential use as a therapeutic agent for various inflammatory diseases and cancers can be explored by developing novel formulations and delivery systems. Finally, its potential use as a diagnostic tool for the detection and monitoring of inflammatory diseases and cancers can be explored by developing novel imaging techniques and biomarkers.

Synthesis Methods

The synthesis of methyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate involves the reaction of 4,6-dimethoxy-2-pyrimidinylamine with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF). The resulting product is then treated with methyl iodide to obtain this compound.

Scientific Research Applications

Methyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages and microglia, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. This compound has also been shown to suppress the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells, by inducing cell cycle arrest and apoptosis. Moreover, this compound has been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Properties

Molecular Formula |

C12H14N4O4 |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

methyl 1-(4,6-dimethoxypyrimidin-2-yl)-5-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C12H14N4O4/c1-7-8(11(17)20-4)6-13-16(7)12-14-9(18-2)5-10(15-12)19-3/h5-6H,1-4H3 |

InChI Key |

QXKKPKJQOMADNG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NN1C2=NC(=CC(=N2)OC)OC)C(=O)OC |

Canonical SMILES |

CC1=C(C=NN1C2=NC(=CC(=N2)OC)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

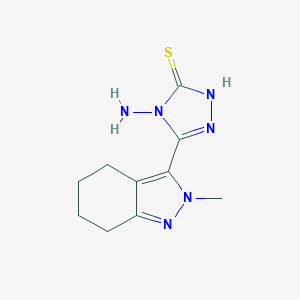

![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)

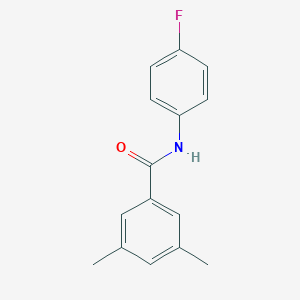

![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)